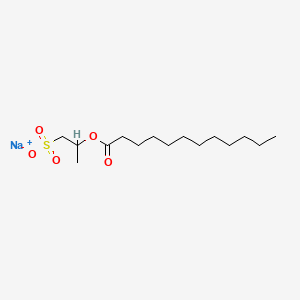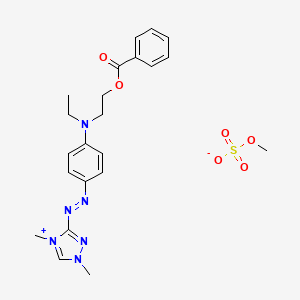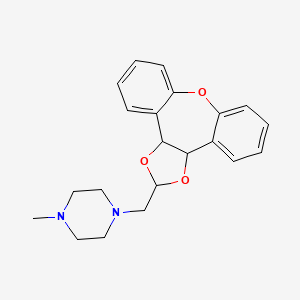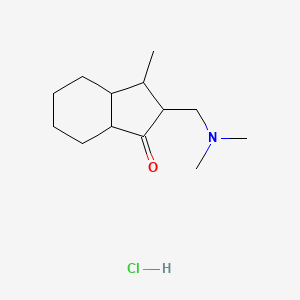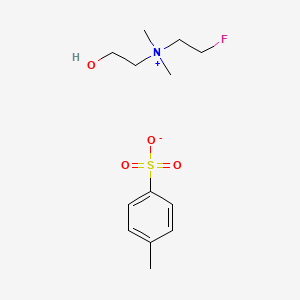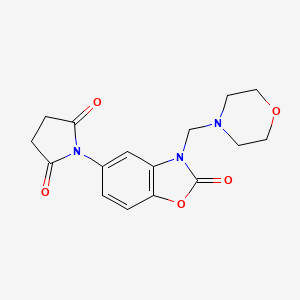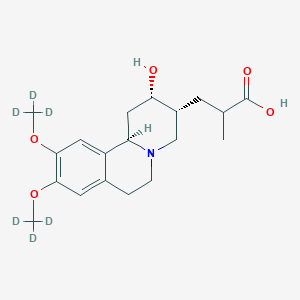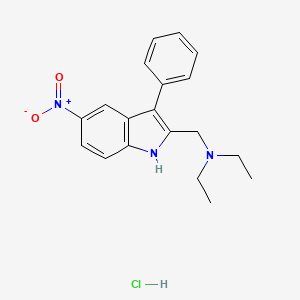
p-Hydroxynorephedrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxynorephedrine hydrochloride: is a chemical compound known for its role as a sympathomimetic agent. It is the para-hydroxy analog of norephedrine and is an active metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has applications in both research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine hydrochloride can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamine. The hydroxylation process typically involves the use of cytochrome P450 enzymes and dopamine β-hydroxylase . The reaction conditions often include the presence of oxygen and specific cofactors required for enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency of the hydroxylation process. High-performance liquid chromatography (HPLC) is commonly used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: p-Hydroxynorephedrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized metabolites.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Formation of oxidized metabolites like p-hydroxyphenylacetone.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted analogs with potential therapeutic applications.
Aplicaciones Científicas De Investigación
p-Hydroxynorephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of sympathomimetic amines.
Biology: Studied for its role in neurotransmitter pathways and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of p-Hydroxynorephedrine hydrochloride involves its role as a sympathomimetic agent. It acts by stimulating the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. The compound interacts with adrenergic receptors, resulting in various physiological effects such as increased heart rate and blood pressure .
Comparación Con Compuestos Similares
Norephedrine: Shares a similar structure but lacks the para-hydroxy group.
p-Hydroxyamphetamine: A precursor in the metabolic pathway leading to the formation of p-Hydroxynorephedrine hydrochloride.
Amphetamine: A parent compound from which this compound is derived through metabolic processes.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which significantly alters its pharmacological properties compared to its analogs. This modification enhances its sympathomimetic activity and makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
3240-42-4 |
|---|---|
Fórmula molecular |
C9H14ClNO2 |
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1 |
Clave InChI |
AYEOOGDUDIHXQE-YDYUUSCQSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N.Cl |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



